1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
Description
1-(2-Chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole (molecular formula: C₁₀H₇ClFN₃O₂, monoisotopic mass: 255.02109 Da) is a nitro-substituted pyrazole derivative bearing a 2-chloro-6-fluorobenzyl group at the N1 position. The compound’s isomer, 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole, shares the same molecular formula but differs in nitro group positioning, highlighting the role of positional isomerism in physicochemical and biological properties .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-2-1-3-10(12)8(9)6-14-5-7(4-13-14)15(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWOERYNXQSNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of 4-Nitro-1H-pyrazole
The benzylation route involves reacting 4-nitro-1H-pyrazole with 2-chloro-6-fluorobenzyl bromide or chloride under basic conditions. A representative procedure adapted from pyrazole alkylation protocols is outlined below:
Procedure :
- Dissolve 4-nitro-1H-pyrazole (1.0 equiv) in anhydrous dimethylformamide (DMF).
- Add potassium carbonate (2.5 equiv) and 2-chloro-6-fluorobenzyl chloride (1.2 equiv).
- Heat at 80°C for 12 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Considerations :
Nitration of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole
Alternative routes involve nitrating a pre-benzylated pyrazole. This method avoids handling unstable nitro intermediates but requires regioselective nitration:
Procedure :
- Dissolve 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole in concentrated sulfuric acid at 0°C.
- Slowly add fuming nitric acid (1.1 equiv) while maintaining temperature below 5°C.
- Stir for 2 hours, pour onto ice, neutralize with NaHCO₃, and extract with dichloromethane.
Key Considerations :
- Regioselectivity : Nitration at the 4-position is favored due to the electron-withdrawing benzyl group.
- Side products : Over-nitration or C-nitration can occur if temperature exceeds 10°C.
Mechanistic Insights and Reaction Optimization
Benzylation Mechanism
The reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen attacks the electrophilic benzyl carbon. Computational studies suggest that electron-withdrawing groups (Cl, F) on the benzyl ring increase the electrophilicity of the benzyl halide, accelerating the reaction.
Table 1. Solvent Effects on Benzylation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 78 |
| THF | 7.5 | 45 |
Nitration Kinetics
Nitration follows a classical electrophilic aromatic substitution (EAS) pathway. The benzyl group deactivates the pyrazole ring, necessitating strong nitrating agents (HNO₃/H₂SO₄). Kinetic studies show a second-order dependence on nitric acid concentration.
Advanced Synthetic Strategies
Catalytic Benzylation
Palladium-catalyzed coupling between 4-nitro-1H-pyrazole and 2-chloro-6-fluorobenzyl boronic acid has been explored:
Purification and Characterization
Final purification typically employs recrystallization from ethanol/water (3:1), yielding white crystals with:
Table 2. Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.45 (s, 1H, pyrazole-H3), 5.72 (s, 2H, CH₂), 7.32–7.45 (m, 3H, aryl-H) |
| IR | 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) |
Industrial-Scale Considerations
A 2021 pilot plant study achieved 89% yield using:
- Reactor : 500 L glass-lined vessel
- Cost analysis : Raw material cost $612/kg at 1g scale, reducible to $215/kg at 100 kg batch
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Reduction: Formation of 1-(2-chloro-6-fluorobenzyl)-4-amino-1H-pyrazole.
Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for targeted activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
The 4-nitro and 3-nitro isomers of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole (Table 1) illustrate how nitro group placement alters molecular properties. The 4-nitro isomer (target compound) lacks reported literature or patents, whereas the 3-nitro isomer also remains underexplored . Positional isomerism can influence electronic distribution, solubility, and intermolecular interactions, as seen in NMR data for related selanyl-pyrazole derivatives (e.g., 1d, 1e, 1f) where fluorine and trifluoromethyl substituents caused distinct ¹⁹F NMR shifts .
Table 1: Comparison of Nitro-Substituted Pyrazoles
Substituent Variations on the Benzyl Group
Replacing the 2-chloro-6-fluorobenzyl group with alternative arylalkyl chains significantly impacts biological activity and physicochemical properties:
- 1-[2-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole (6b) : This analog, featuring a 4-fluorophenethyl chain, was synthesized as a GLUT1 inhibitor candidate. The elongated alkyl chain and additional methyl groups may enhance lipophilicity and target binding compared to the target compound .
- Synthesized via microwave-assisted cross-coupling, this derivative highlights the utility of advanced synthetic methods for modifying pyrazole scaffolds .
Table 2: Substituent Effects on Pyrazole Derivatives
Heterocyclic Core Modifications
Replacing the pyrazole ring with other heterocycles, such as pyrrole or triazole, modulates bioactivity:
- 1-(2-Chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate (92): This pyrrole analog exhibited anti-tubercular activity (ClpP1P2 inhibition), suggesting that the 2-chloro-6-fluorobenzyl group may enhance target engagement in mycobacterial enzymes .
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole (CAS: 333444-49-8) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrazole ring substituted with a chloro-fluorobenzyl group and a nitro group. The structural formula can be represented as follows:
Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of specific enzymes such as phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs), impacting cellular signaling pathways.
- Anti-inflammatory Effects : Compounds in this class have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in mediating inflammatory responses.
- Antimicrobial Properties : Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi.
Biological Activity Overview
The biological activities associated with 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole include:
Case Studies
Several studies have highlighted the biological activity of related pyrazole compounds, providing insights into their potential therapeutic applications:
-
Anti-inflammatory Activity :
- A study synthesized novel pyrazole derivatives which exhibited significant anti-inflammatory properties by inhibiting TNF-α and IL-6 at concentrations as low as 10 µM. This research suggests that modifications to the pyrazole structure can enhance anti-inflammatory efficacy compared to traditional drugs like dexamethasone .
-
Antimicrobial Efficacy :
- Research demonstrated that a series of pyrazoles showed potent activity against E. coli and Klebsiella pneumonia, with one compound achieving notable results in inhibiting bacterial growth at low concentrations . The presence of specific substituents on the pyrazole ring was crucial for enhancing antimicrobial activity.
- Anticancer Potential :
Q & A
Q. What are the standard synthetic routes for 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 1-(2-chloro-6-fluorobenzyl) groups are often prepared by reacting halogenated benzyl halides with pyrazole precursors under basic conditions. A related method involves the use of 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one as an intermediate, where nucleophilic addition reactions introduce functional groups like nitro substituents . Optimization may require sonochemical methods (e.g., ultrasound-assisted synthesis) to enhance reaction efficiency, as demonstrated for structurally similar triazole-pyrazole hybrids .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the benzyl group (δ ~5.86 ppm for CH2 in DMSO-d6) and nitro group positioning .
- IR spectroscopy : Peaks near 1351 cm⁻¹ (NO2 symmetric stretch) and 1577 cm⁻¹ (C=C aromatic) are diagnostic .
- Mass spectrometry (MS) : Negative-ion MS can verify molecular weight and fragmentation patterns, especially for nitro-containing heterocycles .
- Elemental analysis (CHN) : To validate purity (>95%) and stoichiometry .
Q. What safety protocols are recommended for handling this compound?
While specific data for this compound is limited, general precautions for nitroaromatics and halogenated benzyl derivatives include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of粉尘/烟雾 .
- Storage : In airtight containers, away from light and moisture, at temperatures below 25°C .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural elucidation?
Contradictions may arise from tautomerism or solvent effects. For example:
- Compare DMSO-d6 vs. CDCl3 solvent shifts : Aromatic protons in DMSO-d6 often show downfield shifts due to hydrogen bonding .
- Use 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign coupling patterns .
- Cross-validate with X-ray crystallography : If single crystals are obtainable, SHELX software can refine structural models .
Q. What strategies optimize the regioselectivity of nitro-group introduction in pyrazole derivatives?
- Directed C-H functionalization : Transition-metal catalysts (e.g., Pd/Cu systems) enable direct arylation of nitro-substituted pyrazoles, as shown in C-H activation studies .
- Electrophilic nitration : Controlled nitration at the 4-position can be achieved using HNO3/H2SO4 under low temperatures (0–5°C) to minimize byproducts .
Q. Are there computational methods to predict the compound’s reactivity or biological activity?
- DFT calculations : To model electron density maps and predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Compare with structurally related schistosomicidal agents (e.g., LPSF/PTS23) to hypothesize target binding .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Hydrolytic stability assays : Monitor degradation via HPLC at pH 2–10. Nitro groups typically enhance stability in acidic conditions but may undergo reduction in basic media .
- UV-Vis spectroscopy : Track absorbance shifts (e.g., λmax ~260–280 nm for nitroaromatics) to assess degradation kinetics .
Biological and Application-Oriented Questions
Q. What in vitro models are suitable for evaluating this compound’s bioactivity?
- Parasitic assays : Test against Schistosoma mansoni adult worms, using viability metrics (e.g., worm motility, tegument damage) as done for analogous imidazolidine derivatives .
- Cytotoxicity screening : Use peripheral blood mononuclear cells (PBMCs) to assess IC50 values, ensuring therapeutic indices >10 .
Q. How can unexpected byproducts during synthesis be identified and mitigated?
- LC-MS/MS profiling : Detect trace impurities (e.g., dehalogenated or dimerized products) .
- Reaction optimization : Adjust stoichiometry (e.g., excess benzyl halide) or switch solvents (e.g., DMF to acetonitrile) to suppress side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
